molecular formula C19H18N2O4 B1381373 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile CAS No. 1527503-22-5

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile

Cat. No. B1381373
M. Wt: 338.4 g/mol
InChI Key: MZDFBIZZMXIAJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as benzyloxy, methoxy, nitrophenyl, and cyclobutanecarbonitrile . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving processes like O-benzylation, bromination, and reduction . The exact synthesis route would depend on the specific structure and functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various analytical techniques . The presence of multiple functional groups suggests that the compound could have a complex molecular structure with interesting chemical properties.


Chemical Reactions Analysis

Compounds with similar functional groups can undergo a range of chemical reactions . Understanding these reactions can provide insights into the chemical behavior and potential applications of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups . Detailed analysis of these properties requires experimental data, which is not available for this compound.

Scientific Research Applications

Catalytic Synthesis Applications

Palladium(0)-catalyzed reactions have been employed for the synthesis of complex organic compounds, such as 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from various substituted benzene-1,2-diols. These reactions involve tandem allylic substitution reactions and can produce chiral compounds with significant enantioselectivity in certain cases, using chiral phosphanes like BINAP (Massacret et al., 1999).

Organic Synthesis

The synthesis of Gefitinib, an important pharmaceutical compound, involved converting 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives. This process includes steps like transfer hydrogenation catalyzed by Pd/C and transformations in the presence of DMF and phosphoric chloride, showcasing the compound's role in complex organic synthesis (Jin et al., 2005).

Synthetic Methodologies

Research into the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton highlighted the reductive cyclization of ethyl 2-nitrophenyl oxalate and its derivatives. These studies provide insights into synthetic strategies that might be applicable to similar compounds (Hartenstein & Sicker, 1993).

Corrosion Inhibition Studies

Research into 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles has shown that these compounds can be effective corrosion inhibitors for mild steel in acidic environments. This suggests that similar nitro-substituted compounds could have applications in protecting metals from corrosion (Verma et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards.

properties

IUPAC Name

1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDFBIZZMXIAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

A solution of 1-(4-(benzyloxy)-3-methoxyphenyl)cyclobutanecarbonitrile (5 g, 17.04 mmol), from Step 1, in acetic acid (20 mL)/acetic anhydride (20 mL) was cooled in an ice bath to 0° C. and treated slowly with 65% nitric acid (2.54 mL, 34.1 mmol). The reaction was stirred at 0° C. for 20 min, poured into ice and extracted with EtOAc. Organic layer was washed with saturated aqueous NaHCO3 and water. Organic layer was dried (MgSO4), filtered and concentrated. Purification by flash chromatography (silica gel, 5-50% EtOAc/hexane) afforded 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (5.29 g, 92%). MS (ESI) m/z 339 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two

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